A Technical Guide to the Structure Elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride
A Technical Guide to the Structure Elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride
Introduction
In the landscape of modern drug discovery, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The 2,7-diazaspiro[3.5]nonane core is a privileged heterocyclic motif found in numerous biologically active compounds, serving as a rigid framework for orienting functional groups in three-dimensional space. The title compound, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, is a key intermediate in the synthesis of various therapeutic agents. Its precise structural characterization is paramount to ensure the identity, purity, and quality of downstream drug candidates.
This in-depth technical guide provides a comprehensive workflow for the complete structure elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. We will delve into the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, moving beyond a simple listing of techniques to explain the causality behind our experimental choices and data interpretation.
The Analytical Challenge: Beyond Simple Confirmation
The structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride presents a unique set of analytical challenges. The spirocyclic nature of the core, the presence of two distinct nitrogen environments, and the benzyl carbamate protecting group all contribute to a complex spectroscopic profile. A robust elucidation strategy must unambiguously confirm:
-
The connectivity of the diazaspiro[3.5]nonane core.
-
The regiochemistry of the benzyl carbamate group on the N2 position.
-
The stereochemistry of the spirocenter (if applicable).
-
The presence and stoichiometry of the hydrochloride salt.
A Multi-pronged Approach to Structure Elucidation
Our strategy is built on a foundation of orthogonal analytical techniques, where the strengths of one method compensate for the limitations of another. This self-validating system ensures the highest degree of confidence in the final structural assignment.
Figure 1: A workflow diagram illustrating the synergistic approach to structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is required to piece together the connectivity of the spirocyclic system.
Expected ¹H and ¹³C NMR Spectral Features
The chemical environment of each proton and carbon in the molecule is unique, leading to a distinct set of signals in the NMR spectrum. The presence of the electron-withdrawing benzyl carbamate group and the protonated secondary amine will significantly influence the chemical shifts of adjacent nuclei.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Benzyl CH₂ | ~5.1 | ~67 | Oxygenated benzylic protons and carbon. |
| Aromatic CH | ~7.3-7.4 | ~128-136 | Standard aromatic region for a monosubstituted benzene ring. |
| C1, C3, C5, C9 (α to N) | ~3.0-4.0 | ~45-60 | Protons and carbons adjacent to nitrogen atoms are deshielded. |
| C4, C8 (β to N) | ~1.8-2.5 | ~25-35 | Aliphatic protons and carbons further from the heteroatoms. |
| C6 (Spirocenter) | N/A | ~35-45 | Quaternary carbon, will not appear in ¹H NMR. |
| C=O (Carbamate) | N/A | ~155 | Typical chemical shift for a carbamate carbonyl carbon. |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent like D₂O or DMSO-d₆.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrochloride salt.
-
Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} NMR spectrum.
3. 2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the cyclobutane and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across quaternary carbons (like the spirocenter and the carbamate carbonyl) and heteroatoms. Key correlations would be expected from the protons on C1 and C5 to the spirocenter C6.
Figure 2: Relationship between 2D NMR experiments for establishing molecular connectivity.
Mass Spectrometry: Confirming Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the compound.
Expected Fragmentation Patterns
Using electrospray ionization (ESI) in positive ion mode, we would expect to observe the protonated molecule [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 273.1654 | Protonated parent molecule of the free base (C₁₆H₂₂N₂O₂). |
| [M-C₇H₇]⁺ | 182.1235 | Loss of the benzyl group. |
| [C₇H₇]⁺ | 91.0548 | Benzyl cation (tropylium ion), a very common fragment. |
Table 2: Predicted m/z values for key ions in the ESI-MS spectrum.
Experimental Protocol
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
2. Infusion and Analysis:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
The experimentally observed m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated value to confirm the elemental composition.
Single-Crystal X-ray Diffraction: The Definitive Proof
While NMR and MS provide powerful evidence for the proposed structure, single-crystal X-ray diffraction offers unambiguous confirmation of the connectivity, regiochemistry, and solid-state conformation.
Experimental Protocol
1. Crystal Growth:
-
Growing suitable single crystals is often the most challenging step.
-
Slow evaporation of a solution of the compound in a solvent system like methanol/diethyl ether or ethanol/ethyl acetate is a common starting point.
2. Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays.
-
The diffraction pattern is collected and processed to generate an electron density map.
-
The positions of the atoms are determined from the electron density map, and the structure is refined to yield a final, three-dimensional model of the molecule. This will definitively show the spirocyclic core, the placement of the benzyl carbamate on N2, and the chloride ion associated with the protonated N7.
Conclusion
The structure elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a systematic process that relies on the thoughtful application of multiple analytical techniques. By integrating the connectivity information from 1D and 2D NMR, the molecular formula confirmation from HRMS, and the definitive 3D structure from X-ray crystallography, we can achieve an unequivocal and robust characterization of this important synthetic intermediate. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing drug development programs.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, American Chemical Society. [Link]
-
The medicinal chemistry of spirocycles: with a focus on DNA-encoded library-derived spirocyclic hits and their clinical candidates. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]
-
Structure Elucidation by NMR. Metabolomics, Springer. [Link]
-
A Primer on Mass Spectrometry. Journal of the American Society for Mass Spectrometry, Springer. [Link]
![Chemical Structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](https://i.imgur.com/your-image.png)
